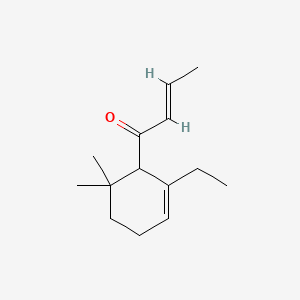
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- is an organic compound with a complex structure that includes a six-membered ring, multiple double bonds, and a ketone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- typically involves the reaction of 2-ethyl-6,6-dimethyl-2-cyclohexen-1-one with butenone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism by which 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biochemical outcomes .
Comparación Con Compuestos Similares
Similar Compounds
2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2Z)-: This is a geometric isomer with different spatial arrangement of atoms.
2-Buten-1-one, 1-(2-methyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)-: This compound has a similar structure but with a different substituent on the cyclohexene ring.
Uniqueness
The uniqueness of 2-Buten-1-one, 1-(2-ethyl-6,6-dimethyl-2-cyclohexen-1-yl)-, (2E)- lies in its specific arrangement of atoms and functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for various applications that require precise molecular interactions .
Propiedades
Número CAS |
57934-99-3 |
|---|---|
Fórmula molecular |
C14H22O |
Peso molecular |
206.32 g/mol |
Nombre IUPAC |
(E)-1-(2-ethyl-6,6-dimethylcyclohex-2-en-1-yl)but-2-en-1-one |
InChI |
InChI=1S/C14H22O/c1-5-8-12(15)13-11(6-2)9-7-10-14(13,3)4/h5,8-9,13H,6-7,10H2,1-4H3/b8-5+ |
Clave InChI |
SXTNITQLZBKANA-VMPITWQZSA-N |
SMILES isomérico |
CCC1=CCCC(C1C(=O)/C=C/C)(C)C |
SMILES canónico |
CCC1=CCCC(C1C(=O)C=CC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


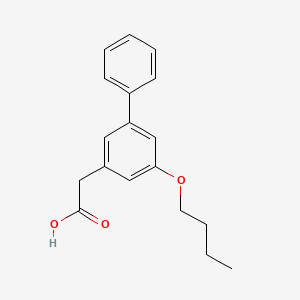
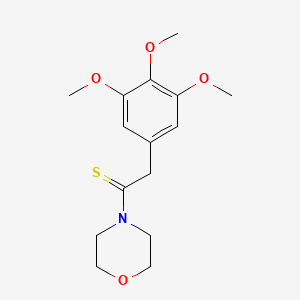
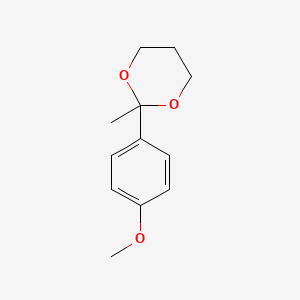
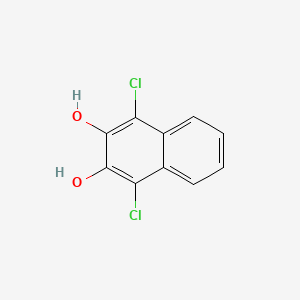
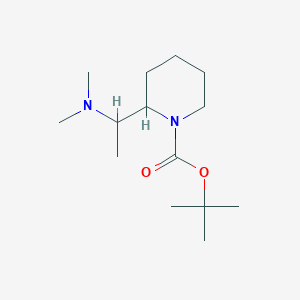
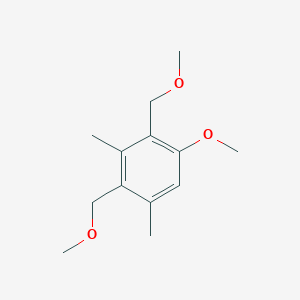
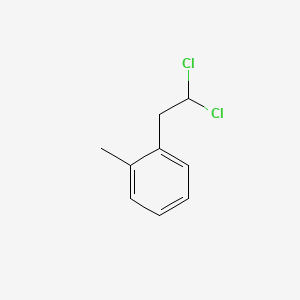

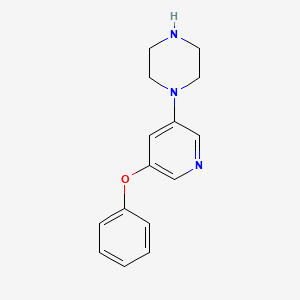
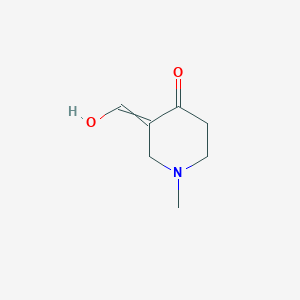
![1H-Pyrido[3,2-D][1,2]thiazine](/img/structure/B13955915.png)
![Ethyl 2-amino-5-[2-naphthylthio]benzoate](/img/structure/B13955925.png)


